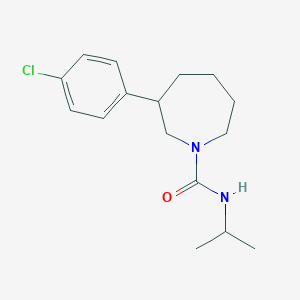
3-(4-chlorophenyl)-N-isopropylazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-N-isopropylazepane-1-carboxamide, also known as CIPLA-159, is a chemical compound that belongs to the class of azepane carboxamides. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
- The study by Demir et al. (2016) focuses on the synthesis and characterization of a compound similar to 3-(4-chlorophenyl)-N-isopropylazepane-1-carboxamide, emphasizing the analysis of its crystal structure, spectral IR, NMR UV-Vis investigations, and computational studies to understand its properties and potential applications in various fields, such as material science or pharmaceuticals (Demir et al., 2016).
Fluorescence Quenching Studies
- Patil et al. (2013) and Patil et al. (2012) conducted fluorescence quenching studies on carboxamide derivatives to understand their interaction with other chemicals and the mechanisms behind these interactions. These studies provide insight into the electronic properties and potential applications of these compounds in sensors or in studying molecular interactions (Patil et al., 2013), (Patil et al., 2012).
Photocatalytic Degradation Studies
- Lin et al. (2018) explored the application of doped titanium dioxide in the degradation of chlorophenols under visible light. This research is relevant for environmental applications, specifically in the detoxification and degradation of hazardous organic pollutants in water (Lin et al., 2018).
Electrochemical Oxidation
- Coteiro and Andrade (2007) investigated the electrochemical degradation of 4-chlorophenol and its by-products using binary oxide electrodes. This study is significant for environmental cleanup efforts, offering insights into efficient methods for the removal of toxic organic compounds from water (Coteiro & Andrade, 2007).
Catalytic Degradation Studies
- Ding et al. (2017) presented a study on the oxidative degradation of chlorophenols using surface carboxylated Cu0/Fe3O4 nanocomposites. This research highlights the potential of these nanocomposites in catalyzing the degradation of chlorophenols across a wide pH range, which could be pivotal in wastewater treatment and environmental remediation efforts (Ding et al., 2017).
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-propan-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-12(2)18-16(20)19-10-4-3-5-14(11-19)13-6-8-15(17)9-7-13/h6-9,12,14H,3-5,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECPTJJXEMLMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2424928.png)
![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)
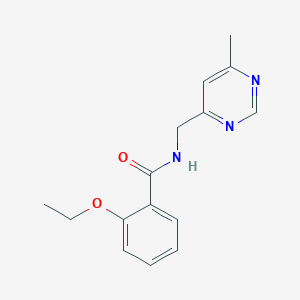
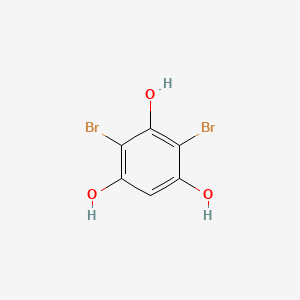

![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)
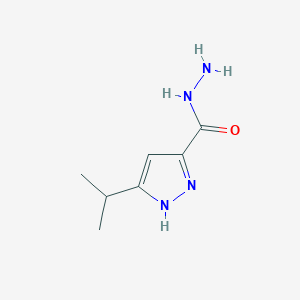

![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)
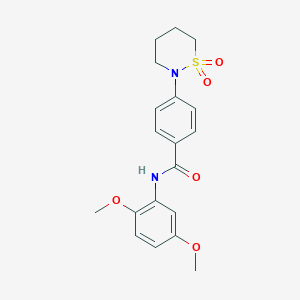

![ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2424949.png)

